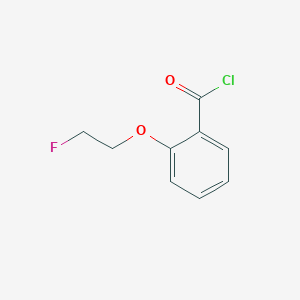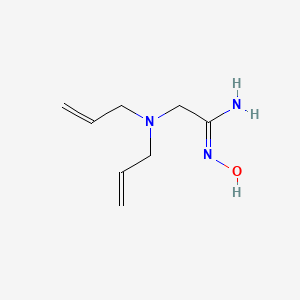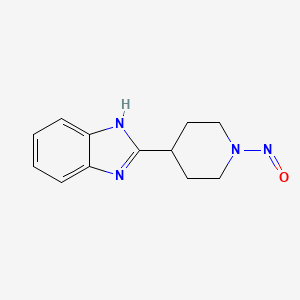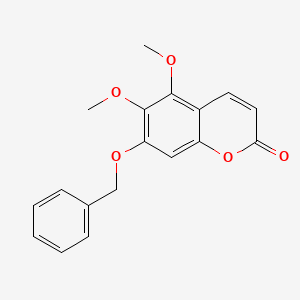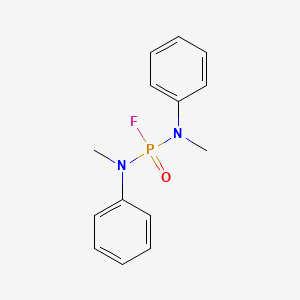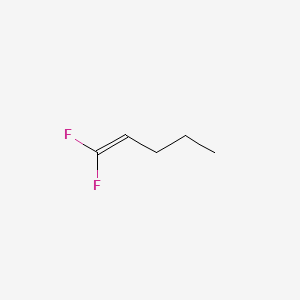
1,1-Difluoropent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoropent-1-ene is an organofluorine compound with the molecular formula C5H8F2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of fluorine atoms in the compound imparts unique chemical properties, making it valuable in synthetic chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Difluoropent-1-ene can be synthesized through several methods. One common approach involves the reaction of 1-pentene with a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the efficient incorporation of fluorine atoms into the pentene molecule .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorine gas and ensure the safety of the operation. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoropent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound into difluorinated alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Difluorinated alcohols or ketones.
Reduction: Difluorinated alkanes.
Substitution: Compounds with substituted functional groups, such as hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
1,1-Difluoropent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Research is ongoing to explore its use in drug development, especially for compounds that require fluorine atoms for enhanced biological activity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1,1-difluoropent-1-ene involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved often include the formation of reactive intermediates that can participate in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluoroethane: A simpler fluorinated compound used as a refrigerant and propellant.
1,1-Difluoroethene: Another fluorinated compound with applications in polymer production.
Uniqueness
1,1-Difluoropent-1-ene is unique due to its longer carbon chain and the specific positioning of fluorine atoms. This structural difference imparts distinct chemical properties, making it suitable for specialized applications in synthetic chemistry and material science .
Propiedades
Fórmula molecular |
C5H8F2 |
|---|---|
Peso molecular |
106.11 g/mol |
Nombre IUPAC |
1,1-difluoropent-1-ene |
InChI |
InChI=1S/C5H8F2/c1-2-3-4-5(6)7/h4H,2-3H2,1H3 |
Clave InChI |
TVMVISNVWGBUGD-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13418520.png)

![N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium](/img/structure/B13418527.png)

